Mesembrine

Catalog No.
S535024
CAS No.
24880-43-1
M.F
C17H23NO3
M. Wt
289.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mesembrine

CAS Number

24880-43-1

Product Name

Mesembrine

IUPAC Name

(3aS,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5,7,7a-hexahydroindol-6-one

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m0/s1

InChI Key

DAHIQPJTGIHDGO-IRXDYDNUSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Mesembrine; Mesembranone; Mesembrin;

Canonical SMILES

CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC

Isomeric SMILES

CN1CC[C@]2([C@@H]1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC

The exact mass of the compound Mesembrine is 289.1678 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Supplementary Records. It belongs to the ontological category of pyrrolidines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mesembrine (CAS 24880-43-1) is a primary indole alkaloid isolated from Sceletium tortuosum, functioning as a highly potent, selective serotonin reuptake inhibitor (SRI) and a moderate phosphodiesterase 4 (PDE4) inhibitor. In procurement and laboratory settings, high-purity mesembrine (>98%) is utilized as a critical analytical reference standard and a pharmacological benchmark for monoamine transporter assays. Unlike synthetic SSRIs, mesembrine offers a distinct structural scaffold with high membrane permeability and reliable solubility in standard organic solvents, such as ethanol and chloroform at 10 mg/mL. Its procurement is essential for researchers and formulators requiring precise dose-response calibration in serotonergic pathway studies, botanical extract standardization, and mucosal delivery modeling, where target engagement must be isolated from the confounding variables of crude plant matrices .

Substituting pure mesembrine with crude Sceletium tortuosum extracts (e.g., Zembrin) or its closest structural analog, mesembrenone, fundamentally alters experimental outcomes and invalidates target-specific assays. Crude extracts contain variable ratios of four major alkaloids, resulting in an unpredictable, blended pharmacological profile that fluctuates between batches. More importantly, mesembrine and mesembrenone exhibit an inverse potency relationship regarding their primary targets. While mesembrine is an exceptionally potent SERT inhibitor with weaker PDE4 activity, mesembrenone is a potent PDE4 inhibitor with significantly weaker SERT affinity. Procuring the exact mesembrine compound is therefore mandatory for researchers who need to isolate serotonin reuptake inhibition without triggering profound, off-target PDE4-driven cAMP pathway interference [1].

High-Affinity Serotonin Transporter (SERT) Binding

In competitive radioligand binding assays, pure mesembrine demonstrates exceptional affinity for the serotonin transporter (SERT), significantly outperforming its primary structural analog, mesembrenone. Mesembrine achieves a Ki of 1.4 nM, whereas mesembrenone exhibits a Ki of 27 nM. This ~19-fold higher affinity makes mesembrine the definitive choice for establishing serotonergic baselines, even rivaling the potency of synthetic SSRI benchmarks like fluoxetine (Ki ~ 6 nM) [1].

Evidence DimensionSERT Binding Affinity (Ki)
Target Compound DataMesembrine (Ki = 1.4 nM)
Comparator Or BaselineMesembrenone (Ki = 27 nM)
Quantified Difference~19-fold higher SERT binding affinity for mesembrine.
ConditionsIn vitro SERT radioligand binding assay.

Procuring pure mesembrine provides researchers with a highly selective, ultra-potent natural SRI benchmark necessary for calibrating sensitive monoamine transporter assays.

Inverse PDE4 Inhibition Profile for Pathway Isolation

Mesembrine and mesembrenone display an inverse potency relationship at the phosphodiesterase 4B (PDE4B) enzyme. While mesembrenone is a highly potent PDE4B inhibitor (IC50 = 0.47 µM), mesembrine exhibits much weaker inhibition (IC50 = 7.8 µM). This ~16-fold reduction in PDE4 potency for mesembrine is highly advantageous when researchers need to study SERT-mediated effects without simultaneously triggering massive cAMP accumulation and downstream PKA/CREB signaling cascades[1].

Evidence DimensionPDE4B Inhibition (IC50)
Target Compound DataMesembrine (IC50 = 7.8 µM)
Comparator Or BaselineMesembrenone (IC50 = 0.47 µM)
Quantified Difference~16-fold weaker PDE4B inhibition for mesembrine.
ConditionsIn vitro human recombinant PDE4B assay.

This specific pharmacological profile allows buyers to isolate serotonergic mechanisms without the confounding variables of strong PDE4-driven cellular responses.

Greater Transmucosal Permeability for Formulation Modeling

For formulation R&D, mesembrine offers excellent processability and absorption characteristics. In ex vivo mucosal permeation studies, pure mesembrine demonstrated higher permeability across porcine intestinal, sublingual, and buccal tissues than the highly permeable reference standard, caffeine. This ensures that when mesembrine is used in cellular assays or delivery models, it achieves rapid and reliable intracellular concentrations compared to less permeable analogs or complex crude matrices [1].

Evidence DimensionTransmucosal Permeability
Target Compound DataPure Mesembrine
Comparator Or BaselineCaffeine (highly permeable positive control)
Quantified DifferenceMesembrine permeability > Caffeine permeability across multiple mucosal tissues.
ConditionsEx vivo porcine intestinal, sublingual, and buccal tissue permeation assays.

High permeability makes mesembrine an ideal candidate for researchers developing and testing novel sublingual or buccal neuropharmacological formulations.

Elimination of Crude Extract Variability for Analytical Reproducibility

Utilizing >98% pure mesembrine eliminates the severe batch-to-batch variability inherent in commercial botanical extracts. Standardized extracts yield a blended SERT IC50 of 4.3 µg/mL and a PDE4 IC50 of 8.5 µg/mL, which fluctuates based on harvest conditions and alkaloid ratios. Procuring the isolated mesembrine molecule guarantees a fixed, reproducible SERT Ki of 1.4 nM, which is absolutely critical for quantitative neuropharmacology and the precise calibration of HPLC/MS analytical equipment[1] .

Evidence DimensionPharmacological Reproducibility and Target Potency
Target Compound Data>98% Pure Mesembrine (Fixed SERT Ki = 1.4 nM)
Comparator Or BaselineStandardized Sceletium extract (Blended SERT IC50 = 4.3 µg/mL)
Quantified DifferenceTransition from variable microgram-per-milliliter extract efficacy to precise, reproducible low-nanomolar target engagement.
ConditionsAnalytical standardization and in vitro assay calibration.

Pure mesembrine is a mandatory procurement for analytical laboratories that require an exact, invariable standard to quantify alkaloid content in commercial products or biological samples.

Monoamine Transporter Assay Calibration

Due to its ultra-high affinity for SERT (Ki = 1.4 nM) and weaker PDE4 interaction, pure mesembrine is a highly selective natural benchmark for calibrating in vitro serotonin reuptake assays. It allows researchers to establish precise dose-response curves without the off-target cAMP signaling interference caused by analogs like mesembrenone[1].

Analytical Standardization of Botanical Extracts

Quality control laboratories require >98% pure mesembrine as a primary HPLC/MS reference standard. It is essential for quantifying the exact mesembrine concentration in commercial Sceletium tortuosum extracts to ensure batch-to-batch consistency and regulatory compliance .

Sublingual and Mucosal Formulation R&D

Because mesembrine demonstrates higher transmucosal permeability compared to standard reference compounds like caffeine, it is highly sought after for advanced drug delivery modeling. Formulators procure this compound to test buccal and sublingual absorption kinetics in neuropharmacological development[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

289.16779360 Da

Monoisotopic Mass

289.16779360 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

86E2ZU4ETY
423182RCI5

Other CAS

24880-43-1

Wikipedia

Mesembrine

Dates

Last modified: 08-15-2023
1: Krstenansky JL. Mesembrine alkaloids: Review of their occurrence, chemistry, and pharmacology. J Ethnopharmacol. 2017 Jan 4;195:10-19. doi: 10.1016/j.jep.2016.12.004. Epub 2016 Dec 7. Review. PubMed PMID: 27939420.
2: Nemoto H. Synthetic organic chemistry based on small ring compounds. Chem Pharm Bull (Tokyo). 2007 Jul;55(7):961-74. Review. PubMed PMID: 17603183.
3: Mori M. Development of a novel synthetic method for ring construction using organometallic complexes and its application to the total syntheses of natural products. Chem Pharm Bull (Tokyo). 2005 May;53(5):457-70. Review. PubMed PMID: 15863913.
4: Mori M. [Development of new synthetic method using organometallic complexes and an application toward natural product synthesis]. Yakugaku Zasshi. 2005 Jan;125(1):51-72. Review. Japanese. PubMed PMID: 15635281.
5: Smith MT, Crouch NR, Gericke N, Hirst M. Psychoactive constituents of the genus Sceletium N.E.Br. and other Mesembryanthemaceae: a review. J Ethnopharmacol. 1996 Mar;50(3):119-30. Review. PubMed PMID: 8691846.

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